1-Cyclopentylpyrazole-3-sulfonyl chloride
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Overview
Description
1-Cyclopentylpyrazole-3-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are widely used in organic synthesis The presence of the sulfonyl chloride group makes this compound highly reactive, allowing it to participate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpyrazole-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of pyrazoles using chlorosulfonic acid. The reaction typically occurs at low temperatures (around -20 to 0°C) in a solvent like chloroform . Another method involves the diazotization of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group . This method can be optimized using various conditions to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes using microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and better product quality . The use of microchannel reactors also enhances safety and environmental sustainability by minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpyrazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: These reactions may require specific catalysts or reagents, such as transition metal complexes or reducing agents.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
1-Cyclopentylpyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentylpyrazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form strong covalent bonds with these nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-Cyclopentylpyrazole-3-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:
Properties
IUPAC Name |
1-cyclopentylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUBGFPNSCJKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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